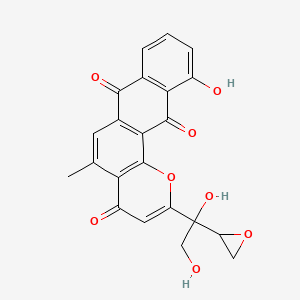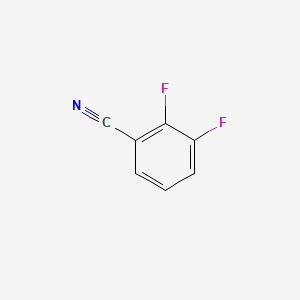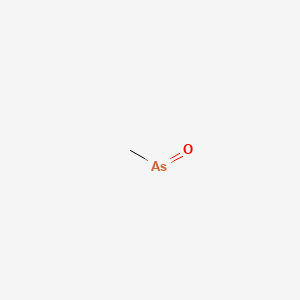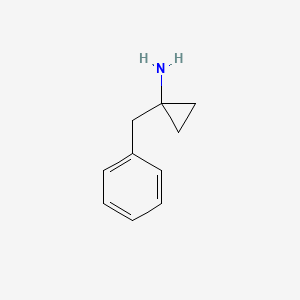
1-ベンジルシクロプロピルアミン
概要
説明
1-Benzylcyclopropylamine is a cyclopropane analogue of phenethylamine and is known for its interactions with monoamine oxidase (MAO), acting as a potent competitive reversible inhibitor and a mechanism-based inactivator. It is a compound of interest due to its unique chemical structure and properties, which allow for various chemical reactions and potential applications in medicinal chemistry (Silverman & Zieske, 1985).
Synthesis Analysis
The synthesis of 1-Benzylcyclopropylamine and related compounds involves various strategies, including copper-catalyzed aminoboration of methylenecyclopropanes, which offers a highly regio- and diastereoselective method to produce (borylmethyl)cyclopropylamines, useful building blocks for potential antidepressants (Sakae et al., 2014).
Molecular Structure Analysis
The molecular structure of 1-Benzylcyclopropylamine is characterized by the presence of a cyclopropane ring, which significantly influences its chemical reactivity and interactions with biological molecules. The cyclopropane moiety is a key structural element in many biologically active compounds due to its strain and unique bonding properties.
Chemical Reactions and Properties
1-Benzylcyclopropylamine undergoes various chemical reactions, including inactivation and substrate activities with MAO. The inactivation mechanism involves a one-electron mechanism, leading to the formation of benzyl vinyl ketone (Silverman & Zieske, 1985). Other studies have explored the reaction mechanisms of cyclopropylamines with cytochrome P450, generating insights into their metabolic fate and reaction pathways (Cerny & Hanzlik, 2006).
Physical Properties Analysis
The physical properties of 1-Benzylcyclopropylamine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The cyclopropane ring contributes to its physicochemical characteristics, which are important for its reactivity and potential applications in synthetic chemistry.
Chemical Properties Analysis
1-Benzylcyclopropylamine exhibits a range of chemical properties, including reactivity towards monoamine oxidase and potential as a building block for the synthesis of antidepressants. Its interactions with enzymes and other chemical reagents highlight its role in various chemical transformations and its importance in the study of cyclopropylamine derivatives.
For more comprehensive information on the synthesis, molecular structure, chemical reactions, and properties of 1-Benzylcyclopropylamine and related compounds, the following references provide in-depth analyses and experimental data:
科学的研究の応用
有機合成ビルディングブロック
1-ベンジルシクロプロピルアミン: は、有機合成において汎用性の高いビルディングブロックとして機能します。そのユニークな構造は、さまざまな複雑な有機化合物の合成に使用されます。 たとえば、医薬品や農薬に多く見られる生物活性を持つシクロプロピル含有誘導体の合成に使用できます .
有機触媒
この化合物は、小さな分子が有機変換を触媒する有機触媒において用途が見出されています。 1-ベンジルシクロプロピルアミン のシクロプロピル基は触媒の反応性を向上させることができ、新しい合成方法の開発に役立ちます .
作用機序
Target of Action
1-Benzylcyclopropylamine primarily targets the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, making it a potential target for antiviral therapies .
Mode of Action
It is known to interact with the gag-pol polyprotein
Biochemical Pathways
Given its interaction with the gag-pol polyprotein, it may influence the viral replication pathways in which this protein is involved .
Result of Action
Given its interaction with the Gag-Pol polyprotein, it may have potential antiviral effects
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
特性
IUPAC Name |
1-benzylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQRCQKFLCJFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181533 | |
| Record name | 1-Benzylcyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27067-03-4 | |
| Record name | 1-Benzylcyclopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027067034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylcyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Benzylcyclopropylamine interact with Monoamine Oxidase (MAO)?
A: 1-Benzylcyclopropylamine acts as a mechanism-based inactivator of MAO. [, ] This means it initially binds to the enzyme like a substrate but then forms a covalent bond during the catalytic cycle, leading to irreversible inhibition. Specifically, research indicates it requires 2.3 equivalents of 1-Benzylcyclopropylamine to inactivate one equivalent of MAO. []
Q2: What are the key structural differences between 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine regarding their interaction with MAO?
A: Although structurally similar, 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine exhibit distinct interactions with MAO. [] 1-Benzylcyclopropylamine acts as a mechanism-based inactivator, forming a covalent bond with the enzyme and irreversibly inhibiting it. Conversely, 1-(phenylcyclopropyl)methylamine functions as a substrate for MAO. The enzyme catalyzes its conversion into 1-phenylcyclopropanecarboxaldehyde without being inactivated. This difference in behavior likely arises from the subtle variations in their structures, affecting how they interact within the enzyme's active site.
Q3: Does 1-Benzylcyclopropylamine exhibit selectivity towards MAO-A or MAO-B?
A: While initially identified as an inactivator of MAO-B, further research revealed that 1-Benzylcyclopropylamine can also inactivate MAO-A, albeit with lower potency. [] Interestingly, the mechanism of inactivation appears to differ between the two isoforms. In MAO-A, 1-Benzylcyclopropylamine appears to attach to the flavin cofactor, while in MAO-B, it can attach to both a cysteine residue and the flavin. [] This suggests that subtle differences exist in the active site topographies of MAO-A and MAO-B.
Q4: What are the potential implications of the different inactivation mechanisms of 1-Benzylcyclopropylamine on MAO-A and MAO-B?
A: The distinct inactivation mechanisms of 1-Benzylcyclopropylamine on MAO-A and MAO-B suggest variations in their active site architecture. [] This difference could be exploited to design more selective MAO inhibitors. Such selective inhibitors could be beneficial in treating specific neurological and psychiatric disorders with potentially fewer side effects compared to non-selective MAO inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1214685.png)
![(1-Hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B1214686.png)
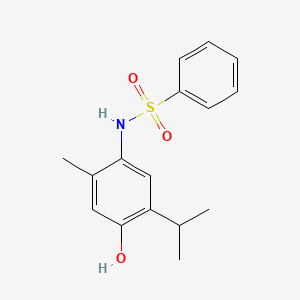
![2-[[6,6-dimethyl-2-(propan-2-ylthio)-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1214688.png)
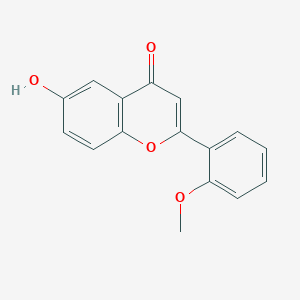
![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxy-propanoic acid](/img/structure/B1214693.png)
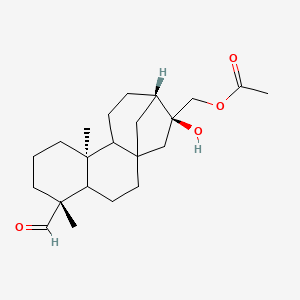
![Imidazo[1,5-a]pyridine](/img/structure/B1214698.png)
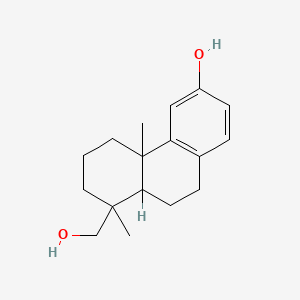
![2,6-Bis[[4-[3-(dimethylamino)propoxy]phenyl]methylidene]cyclohexan-1-one](/img/structure/B1214701.png)
